molecular formula C15H25NO2 B11661597 1-(Morpholin-4-yl)undec-10-yn-1-one

1-(Morpholin-4-yl)undec-10-yn-1-one

Katalognummer: B11661597
Molekulargewicht: 251.36 g/mol
InChI-Schlüssel: YJIHUQCMVXQUMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-4-yl)undec-10-yn-1-one is an organic compound that features a morpholine ring attached to an undec-10-yn-1-one backbone

Vorbereitungsmethoden

The synthesis of 1-(Morpholin-4-yl)undec-10-yn-1-one typically involves the reaction of morpholine with undec-10-yn-1-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic addition to the alkyne group of undec-10-yn-1-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(Morpholin-4-yl)undec-10-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogens or other nucleophiles replace hydrogen atoms.

Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents like N-bromosuccinimide for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Morpholin-4-yl)undec-10-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Morpholin-4-yl)undec-10-yn-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The compound’s alkyne group is particularly reactive, allowing it to form covalent bonds with target proteins, which enhances its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

1-(Morpholin-4-yl)undec-10-yn-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a morpholine ring and an alkyne group, providing a versatile platform for various chemical and biological applications.

Eigenschaften

Molekularformel

C15H25NO2

Molekulargewicht

251.36 g/mol

IUPAC-Name

1-morpholin-4-ylundec-10-yn-1-one

InChI

InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h1H,3-14H2

InChI-Schlüssel

YJIHUQCMVXQUMX-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCCCCCCC(=O)N1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.